N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide
Description
N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide is a heterocyclic small molecule characterized by a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a pyrazine moiety. The acetamide group is attached via an ethyl-ketone bridge. This compound exhibits structural features common to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents. Its pyrazine and oxadiazole motifs are known for hydrogen-bonding interactions, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
N-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-11(23)19-9-15(24)22-6-2-3-12(10-22)7-14-20-16(21-25-14)13-8-17-4-5-18-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVFBBUKHTDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of 436.5 g/mol. The structure features a piperidine ring and a pyrazinyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O4 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1706320-71-9 |
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values for these compounds often fall within the micromolar range, indicating their potential as therapeutic agents.
Case Study: MCF-7 Cell Line
In a study evaluating the effects of oxadiazole derivatives on MCF-7 cells, it was found that certain derivatives exhibited IC50 values as low as 0.65 µM. The mechanism of action was linked to the activation of apoptotic pathways via increased expression of p53 and cleavage of caspase-3 proteins .
Antimicrobial Activity
The compound's pyrazinyl component may enhance its antimicrobial properties. Research has highlighted that similar oxadiazole compounds have demonstrated activity against bacterial strains and fungi. For example, one study reported that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against pathogenic bacteria .
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, molecular docking studies suggest that the compound may interact with specific protein targets involved in cell proliferation and survival pathways. Notably, hydrophobic interactions between the aromatic rings of oxadiazole derivatives and receptor amino acids have been observed .
Future Directions
Given the promising biological activities demonstrated by this compound and related compounds, further research is warranted. This includes:
- Structural Optimization : Modifying chemical structures to enhance potency and selectivity.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and toxicity.
- Mechanistic Studies : Elucidating the molecular pathways affected by these compounds to better understand their therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Broader Analogs: Piperidine-Oxadiazole Derivatives
Compounds like 3-(piperidin-1-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole lack the acetamide group but share the piperidine-oxadiazole scaffold. Studies show:
- Binding Affinity : Removal of the acetamide group reduces binding to acetylcholine esterase (IC₅₀: 1.2 µM vs. 0.8 µM in the target compound) .
- Metabolic Stability: Acetamide derivatives exhibit longer half-lives (t₁/₂: 4.2 h) compared to non-acetamide analogs (t₁/₂: 1.5 h) due to reduced CYP450 metabolism .
Research Findings and Implications
- Selectivity : The pyrazine moiety in the target compound confers selectivity for kinase targets (e.g., JAK3 inhibition, IC₅₀: 12 nM) over analogs with pyridine, which show broader kinase activity .
- Synthetic Accessibility : The target compound requires 7-step synthesis (45% overall yield), whereas methyl-oxadiazole analogs are synthesized in 5 steps (62% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
